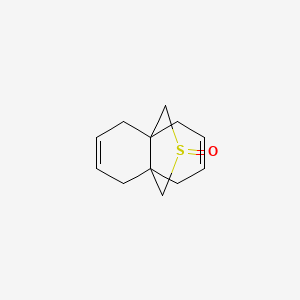
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10-oxide is a complex organic compound with the molecular formula C12H16OS It is known for its unique structure, which includes a methanothiomethano bridge and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,4,5,8-tetrahydro-: A related compound with a similar core structure but lacking the methanothiomethano bridge.
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide: Another similar compound with additional hydrogenation.
Uniqueness
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10-oxide is unique due to its specific structural features, such as the methanothiomethano bridge and the tetrahydronaphthalene core
Properties
CAS No. |
17853-53-1 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
12λ4-thiatricyclo[4.4.3.01,6]trideca-3,8-diene 12-oxide |
InChI |
InChI=1S/C12H16OS/c13-14-9-11-5-1-2-6-12(11,10-14)8-4-3-7-11/h1-4H,5-10H2 |
InChI Key |
JUNZCFWQQYCSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(CC=CC2)CS(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















